molecular formula C20H14BrFN4O3 B2371283 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1226451-14-4

2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2371283
CAS No.: 1226451-14-4
M. Wt: 457.259
InChI Key: AXLTTXCXQOLRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H14BrFN4O3 and its molecular weight is 457.259. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a derivative of pyridazine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and comparative analysis with other compounds in the same class.

  • Molecular Formula : C12H9BrFN5O4
  • Molecular Weight : 386.13 g/mol
  • CAS Number : 1204669-64-6

Biological Activity Overview

Compounds containing oxadiazole and pyridazine moieties have been extensively studied for their biological activities, particularly in cancer research. The specific compound under review exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies indicate that oxadiazole derivatives often show significant anticancer effects across various cancer cell lines. For instance, related compounds have demonstrated high potency against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines with inhibition rates exceeding 80% in some cases .
    • In vitro tests have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as EGFR and Src .
  • Mechanisms of Action :
    • The anticancer activity is primarily attributed to the ability of these compounds to inhibit critical enzymes involved in tumor progression. For example, they exhibit inhibitory effects on histone deacetylases (HDACs), which play a role in cancer cell proliferation .
    • Molecular docking studies suggest strong binding affinities to target proteins involved in cancer pathways, indicating potential for development as therapeutic agents .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of selected oxadiazole derivatives compared to the compound of interest:

Compound NameCell Line Tested% InhibitionIC50 (µM)Reference
Compound AT-47D90.47%0.67
Compound BK-56281.58%0.80
Compound CMDA-MB-43584.32%0.87
This compound VariousTBDTBDTBD

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives showed that certain compounds significantly inhibited tumor growth in xenograft models, reinforcing their potential as therapeutic agents .
  • Mechanistic Insights : Research published in PubMed Central detailed how specific oxadiazole compounds could inhibit key cancer pathways, leading to reduced tumor viability and enhanced apoptosis in cultured cells .

Properties

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3/c1-28-14-4-2-3-12(9-14)17-7-8-19(27)26(24-17)11-18-23-20(25-29-18)13-5-6-16(22)15(21)10-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLTTXCXQOLRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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